N-(Cyclopentylmethyl)-4-methoxyaniline
Description
N-(Cyclopentylmethyl)-4-methoxyaniline is an aromatic amine derivative characterized by a 4-methoxy-substituted aniline core and a cyclopentylmethyl group attached to the nitrogen atom. The cyclopentylmethyl substituent introduces steric bulk and lipophilicity, which may influence its chemical behavior, solubility, and interaction with biological targets compared to simpler analogs.
Properties
CAS No. |
919800-23-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 |
IUPAC Name |
N-(cyclopentylmethyl)-4-methoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-6-12(7-9-13)14-10-11-4-2-3-5-11/h6-9,11,14H,2-5,10H2,1H3 |
InChI Key |
FWABXEWWSGSPEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NCC2CCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- N-Allyl-4-methoxyaniline derivatives (e.g., N-allyl-N-(2-methyl-3-(4-trifluoromethylphenyl)but-3-en-1-yl)-4-methoxyaniline): These compounds feature allyl or alkenyl substituents, which enhance reactivity in catalytic C–H functionalization and hydroamination reactions.
- Schiff base derivatives (e.g., N-(furfurlidine)-4-methoxyaniline, N-(cinnamalidine)-4-methoxyaniline): These compounds exhibit improved corrosion inhibition properties in acidic environments due to the electron-donating methoxy group and conjugated π-systems.
- Pyridinone and triazine derivatives (e.g., (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline): These analogs demonstrate antifungal activity against C. albicans, attributed to the para-methoxy aromatic moiety and N-heterocyclic core. The absence of a heterocycle in the target compound may reduce antifungal efficacy .
Table 1: Substituent Effects on Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
